Janelia Fluor 646, SE

Descripción general

Descripción

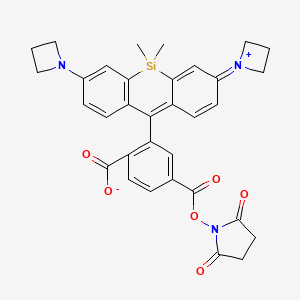

Janelia Fluor 646, SE is a complex organic compound featuring multiple functional groups, including azetidine rings, a dibenzosilin core, and a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Janelia Fluor 646, SE involves multiple steps, including the formation of azetidine rings and the incorporation of the dibenzosilin core. Common methods for synthesizing azetidines include alkylation of primary amines with bis-triflates of substituted propanediols and cyclocondensation of alkyl dihalides with primary amines under microwave irradiation . The dibenzosilin core can be synthesized through organometallic reactions involving metal displacement and metathesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

Janelia Fluor 646, SE can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine rings can undergo substitution reactions with alkyl or aryl halides under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine rings.

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of Janelia Fluor 646, SE involves its interaction with molecular targets such as enzymes or receptors. The compound’s azetidine rings and dibenzosilin core may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine derivatives:

Dibenzosilin derivatives: Other compounds featuring the dibenzosilin core may share similar chemical properties and applications.

Uniqueness

Janelia Fluor 646, SE is unique due to its combination of azetidine rings and dibenzosilin core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Actividad Biológica

Janelia Fluor 646, SE (JF646, SE) is a red photoactivatable fluorescent dye that has garnered attention in the field of biological imaging due to its unique properties and applications. This compound is particularly useful for live-cell imaging, super-resolution microscopy, and single-molecule tracking. This article provides a comprehensive overview of its biological activity, including detailed research findings, optical properties, and applications.

- Chemical Name: 2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2'-diazo-5,5-dimethyl-2',3'-dihydro-5H-3'-oxospiro[dibenzo[b,e]siline-10,1'-indene]-6'-carboxylate

- Molecular Weight: 617.74 g/mol

- Purity: ≥90% (HPLC)

- Reactive Group: NHS ester

- Excitation Maximum (λ): 649 - 651 nm

- Emission Maximum (λ): 663 - 665 nm

- Quantum Yield: Not explicitly stated but generally high for similar compounds.

Optical Properties

The optical characteristics of Janelia Fluor 646 are crucial for its use in various imaging techniques. The following table summarizes its photophysical data:

| Property | Value |

|---|---|

| Emission Color | Red |

| Excitation Maximum (λ abs) | 649 - 651 nm |

| Emission Maximum (λ em) | 663 - 665 nm |

| Extinction Coefficient (ε) | Not specified |

| Cell Permeable | Yes |

| Reactive Group | NHS ester |

Biological Activity

1. Live Cell Imaging:

Janelia Fluor 646 is designed for live-cell imaging applications. Its cell-permeable nature allows it to easily enter cells without compromising their viability. The NHS ester reactive group facilitates the labeling of primary amines on proteins, enabling specific targeting within cellular environments.

2. Super Resolution Microscopy:

JF646 is particularly suited for super-resolution microscopy techniques such as PALM (Photoactivated Localization Microscopy). In a study utilizing JF646 in sptPALM (single-particle tracking PALM), it was shown to provide high-resolution images with minimal background fluorescence, enhancing the visibility of individual molecules within the cellular context .

3. Photoconversion Efficiency:

The dye exhibits low background staining prior to activation and becomes fluorescent upon exposure to light at approximately 405 nm. This property is beneficial for experiments requiring precise control over the timing and location of fluorescence activation . Studies indicate that upon conjugation with proteins, the photoconversion efficiency improves significantly, allowing researchers to track dynamic processes in real-time .

Case Studies

Case Study 1: Protein Labeling and Tracking

In a recent experiment involving live-cell imaging, JF646 was used to label HaloTag fusion proteins in mammalian cells. The study demonstrated effective tracking of protein movement within the cytoplasm over time, providing insights into intracellular transport mechanisms. The low non-specific binding and high signal-to-noise ratio facilitated accurate measurements of protein dynamics .

Case Study 2: Cellular Ablation Studies

Another application involved using Janelia Fluor dyes in photosensitization studies where light exposure led to targeted ablation of cells expressing HaloTag fusion proteins. Results indicated that specific illumination resulted in significant cell death while maintaining low toxicity in non-targeted cells . This highlights the potential of JF646 as a tool for selective cellular manipulation in experimental settings.

Propiedades

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O6Si/c1-43(2)27-18-21(34-13-3-14-34)6-9-24(27)31(25-10-7-22(19-28(25)43)35-15-4-16-35)26-17-20(5-8-23(26)32(39)40)33(41)42-36-29(37)11-12-30(36)38/h5-10,17-19H,3-4,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBCGJUBBYOJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.